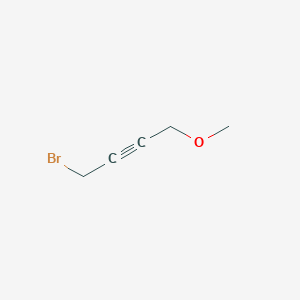

1-Bromo-4-methoxybut-2-yne

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxybut-2-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c1-7-5-3-2-4-6/h4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSXUCPRSCGUII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558564 | |

| Record name | 1-Bromo-4-methoxybut-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-26-5 | |

| Record name | 1-Bromo-4-methoxy-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methoxybut-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 Methoxybut 2 Yne

Established Synthetic Routes to 1-Bromo-4-methoxybut-2-yne

The primary and most conventional method for synthesizing 1-Bromo-4-methoxybut-2-yne involves the direct bromination of its precursor, 4-Methoxybut-2-yne. This approach is favored for its straightforward nature and relatively high efficiency.

Bromination of 4-Methoxybut-2-yne

The fundamental reaction for producing 1-Bromo-4-methoxybut-2-yne is the substitution of a hydrogen atom with a bromine atom on the terminal carbon of the alkyne in 4-Methoxybut-2-yne. A common approach involves the use of bromine (Br₂) in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), under carefully controlled temperature conditions to ensure selectivity and minimize side reactions. One documented synthesis achieved a 74% yield of 1-bromo-4-methoxybut-2-yne, demonstrating the efficacy of this method. electronicsandbooks.com

Variations in Brominating Agents and Reaction Conditions

To optimize the synthesis of 1-Bromo-4-methoxybut-2-yne, various brominating agents and reaction conditions have been explored. While elemental bromine is a common choice, other reagents can offer advantages in terms of handling, selectivity, and reaction mildness. For instance, N-Bromosuccinimide (NBS) is a widely used alternative for allylic and benzylic brominations and can be employed for the bromination of alkynes under specific conditions. The choice of solvent can also influence the reaction outcome, with non-polar solvents like dichloromethane being typical.

The reaction temperature is a critical parameter that must be carefully controlled to prevent unwanted side reactions, such as the addition of bromine across the triple bond. The reaction is often carried out at low temperatures, for example, 0 °C, to enhance the selectivity of the substitution reaction. electronicsandbooks.com The use of a base, such as sodium hydride, can be employed to deprotonate the terminal alkyne, forming an acetylide intermediate that then reacts with the brominating agent. electronicsandbooks.com This two-step, one-pot approach can improve the yield and purity of the final product.

Advanced Synthetic Approaches and Process Optimization for 1-Bromo-4-methoxybut-2-yne

In addition to traditional batch synthesis, modern techniques are being applied to the production of 1-Bromo-4-methoxybut-2-yne to improve efficiency, safety, and scalability, particularly in industrial settings.

Continuous Flow Reactor Applications in 1-Bromo-4-methoxybut-2-yne Synthesis

Continuous flow reactors offer significant advantages over traditional batch processes for the synthesis of 1-Bromo-4-methoxybut-2-yne. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced yield and purity. The improved heat and mass transfer in microreactors can minimize the formation of byproducts and enhance the safety of handling potentially hazardous reagents like bromine. For industrial-scale production, continuous flow processes are more efficient and scalable.

Catalytic Approaches to Enhance Yield and Purity of 1-Bromo-4-methoxybut-2-yne

Catalysis plays a crucial role in modern organic synthesis, and its application to the synthesis of 1-Bromo-4-methoxybut-2-yne can lead to improved yields and purity. While the direct bromination of 4-Methoxybut-2-yne may not always require a catalyst, certain catalytic systems can enhance the reaction's efficiency and selectivity. For instance, the use of a phase-transfer catalyst could be beneficial in reactions involving an aqueous and an organic phase. Furthermore, catalysts can be employed to optimize reaction conditions, potentially allowing for lower temperatures or shorter reaction times.

Retrosynthetic Analysis Involving 1-Bromo-4-methoxybut-2-yne Precursors

A retrosynthetic analysis of 1-Bromo-4-methoxybut-2-yne reveals its key precursors and the strategic disconnections that lead to its synthesis. The most direct disconnection is the C-Br bond, which points to 4-Methoxybut-2-yne as the immediate precursor.

Retrosynthetic Analysis of 1-Bromo-4-methoxybut-2-yne

| Target Molecule | Key Disconnection | Precursor(s) |

| 1-Bromo-4-methoxybut-2-yne | C-Br bond | 4-Methoxybut-2-yne |

| 4-Methoxybut-2-yne | C-O bond | Propargyl alcohol and a methylating agent (e.g., methyl iodide) |

| 4-Methoxybut-2-yne | C-C bond | Propargyl bromide and methoxymethanol (B1221974) or equivalent |

Further retrosynthetic analysis of 4-Methoxybut-2-yne suggests its formation from propargyl alcohol through methylation of the hydroxyl group. Alternatively, it could be synthesized by the reaction of a propargyl halide with a methoxide (B1231860) source. This analysis highlights the fundamental building blocks required for the synthesis of 1-Bromo-4-methoxybut-2-yne and provides a roadmap for designing synthetic routes.

Mechanistic Investigations of 1 Bromo 4 Methoxybut 2 Yne Reactivity

Reactivity of the Bromine Moiety in 1-Bromo-4-methoxybut-2-yne

The bromine atom in 1-Bromo-4-methoxybut-2-yne is situated at a propargylic position, which significantly influences its reactivity. This position, being adjacent to a carbon-carbon triple bond, renders the C-Br bond susceptible to cleavage and subsequent substitution by a variety of nucleophiles.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The primary reaction pathway involving the bromine atom is nucleophilic substitution. In these reactions, a nucleophile, a chemical species with a lone pair of electrons, attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. This process allows for the introduction of a wide array of functional groups into the molecule.

Common nucleophiles that can participate in these substitution reactions include amines, thiolates, and azides, leading to the formation of propargylamines, propargyl thioethers, and propargyl azides, respectively. The general mechanism for these transformations typically follows an S(_N)2 pathway, where the nucleophile attacks from the side opposite to the leaving group (bromide).

| Nucleophile | Product Type | General Reaction Scheme |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | Propargylamine (B41283) | Br-CH₂-C≡C-CH₂-OCH₃ + R₂NH → R₂N-CH₂-C≡C-CH₂-OCH₃ + HBr |

| Thiolates (RS⁻) | Propargyl Thioether | Br-CH₂-C≡C-CH₂-OCH₃ + RS⁻ → RS-CH₂-C≡C-CH₂-OCH₃ + Br⁻ |

| Azide (B81097) Ion (N₃⁻) | Propargyl Azide | Br-CH₂-C≡C-CH₂-OCH₃ + N₃⁻ → N₃-CH₂-C≡C-CH₂-OCH₃ + Br⁻ |

Influence of the Alkyne and Methoxy (B1213986) Groups on Bromine Reactivity

The reactivity of the bromine atom is significantly enhanced by the presence of the adjacent alkyne moiety. The π-orbitals of the triple bond can stabilize the transition state of the S(_N)2 reaction, thereby lowering the activation energy and accelerating the rate of substitution compared to a saturated alkyl bromide. This phenomenon is a hallmark of propargylic systems.

The methoxy group, being located at the other end of the four-carbon chain, exerts a less direct but still notable electronic influence. As an electron-donating group, it can subtly increase the electron density across the molecule, which may slightly modulate the electrophilicity of the carbon atom attached to the bromine. However, its primary role is often as a stable functional group that can be carried through various synthetic steps or be a site for later-stage modifications.

Reactivity of the Alkyne Moiety in 1-Bromo-4-methoxybut-2-yne

The carbon-carbon triple bond in 1-Bromo-4-methoxybut-2-yne is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic and metal-catalyzed reactions.

Addition Reactions Across the Carbon-Carbon Triple Bond

The alkyne can undergo addition reactions where the triple bond is converted to a double or single bond. For instance, the addition of halogens like bromine (Br₂) across the triple bond would be expected to proceed through a cyclic bromonium ion intermediate, leading to the formation of a di- or tetra-bromo substituted alkene or alkane, respectively. The stereochemical outcome of the first addition is typically anti, resulting in a trans-dibromoalkene.

| Reagent | Product Type | General Reaction Scheme |

|---|---|---|

| Halogen (X₂) (1 equivalent) | trans-Dihaloalkene | Br-CH₂-C≡C-CH₂-OCH₃ + X₂ → Br-CH₂-CX=CX-CH₂-OCH₃ |

| Halogen (X₂) (2 equivalents) | Tetrahaloalkane | Br-CH₂-C≡C-CH₂-OCH₃ + 2X₂ → Br-CH₂-CX₂-CX₂-CH₂-OCH₃ |

Cycloaddition Reactions of the But-2-yne System

The but-2-yne system of 1-Bromo-4-methoxybut-2-yne can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. Two notable examples are the Diels-Alder reaction and 1,3-dipolar cycloadditions.

In a Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The presence of the electron-donating methoxy group can influence the reactivity and regioselectivity of this [4+2] cycloaddition.

1,3-dipolar cycloadditions involve the reaction of the alkyne with a 1,3-dipole, such as an azide or a nitrile oxide, to form a five-membered heterocyclic ring. For example, the reaction with an organic azide would yield a triazole, a structural motif of significant importance in medicinal chemistry.

Cross-Coupling Reaction Dynamics of the Alkyne Group, including Sonogashira Coupling

While 1-Bromo-4-methoxybut-2-yne is a propargylic bromide and not a terminal alkyne, its alkyne C-H bonds are not available for direct Sonogashira coupling. The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. However, the propargylic bromide functionality itself can be a challenging substrate in palladium-catalyzed cross-coupling reactions due to the potential for side reactions, such as reaction with the amine base typically used in Sonogashira couplings.

More broadly, the alkyne moiety can be involved in other types of cross-coupling reactions after initial modification. For instance, if the bromine is first substituted, the resulting functionalized alkyne could potentially undergo further transformations. The dynamics of such reactions would be highly dependent on the specific catalysts, ligands, and reaction conditions employed.

Interplay of Functional Groups in 1-Bromo-4-methoxybut-2-yne Chemical Transformations

The unique arrangement of a propargyl bromide, an internal alkyne, and an ether linkage in 1-Bromo-4-methoxybut-2-yne allows for a rich variety of chemical transformations where these functional groups act in concert.

Tandem and Cascade Reactions Mediated by 1-Bromo-4-methoxybut-2-yne

The structure of 1-Bromo-4-methoxybut-2-yne is well-suited for initiating tandem or cascade reactions, where a single synthetic operation generates complexity through multiple bond-forming events. The propargyl bromide moiety can serve as an electrophilic trigger for a sequence of reactions. For example, a palladium-catalyzed reaction with a suitably functionalized partner could initiate a domino process involving coupling followed by an intramolecular cyclization. core.ac.ukorganic-chemistry.org A hypothetical cascade could involve the initial Sonogashira coupling of 1-Bromo-4-methoxybut-2-yne with a molecule containing a nucleophilic group (e.g., an o-aminophenol). After the initial C-C bond formation, the newly introduced nucleophile could attack the alkyne or another electrophilic site in a subsequent intramolecular step, leading to the rapid assembly of complex heterocyclic structures. Such palladium-catalyzed annulation strategies are powerful for synthesizing a variety of heterocycles from aryl or vinyl halides bearing a neighboring nucleophile. core.ac.uk

Rearrangement Processes and Isomerization Pathways

Propargyl halides are known to undergo rearrangement reactions, most notably the propargyl-allenyl rearrangement. When 1-Bromo-4-methoxybut-2-yne is treated with certain nucleophiles, particularly organocuprates, the reaction can proceed via an S_N2' mechanism instead of a direct S_N2 displacement. This pathway results in the formation of a functionalized allene (B1206475), where the nucleophile attacks the terminal carbon of the alkyne, inducing a shift of the triple bond and expulsion of the bromide ion. This rearrangement would transform the butyne skeleton into a 1-methoxy-1,2-butadiene derivative. Such rearrangements are valuable in synthesis, as functionalized allenes are versatile intermediates for further transformations, including cycloadditions and cyclizations. acs.org

Isomerization of the double bonds within products derived from 1-Bromo-4-methoxybut-2-yne is also a potential pathway, particularly under thermal conditions or in the presence of transition metal catalysts. nih.gov For instance, after a coupling or addition reaction, the resulting product containing a butene or butadiene framework could undergo catalyst-mediated isomerization to a more thermodynamically stable isomer.

Computational and Theoretical Studies of 1-Bromo-4-methoxybut-2-yne Reaction Mechanisms

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. nih.govresearchgate.net For a molecule like 1-Bromo-4-methoxybut-2-yne, DFT can provide deep insights into its electronic structure, reactivity, and the detailed pathways of its transformations.

DFT calculations can be used to model the entire catalytic cycle of a cross-coupling reaction. usfq.edu.ec By computing the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies for each step, identifying the rate-determining step of the reaction. usfq.edu.ecresearchgate.net For instance, DFT could be used to compare the energy barriers for the oxidative addition of the C-Br bond to a palladium catalyst versus a potential competing side reaction, thereby predicting the likely reaction outcome under specific conditions. usfq.edu.ec

Furthermore, DFT is highly effective for elucidating the origins of steric and electronic effects. bohrium.com Analysis of the calculated molecular orbitals, electrostatic potential maps, and Natural Bond Orbital (NBO) charges can quantify the electronic influence of the methoxy group on the alkyne's reactivity. usfq.edu.ec Theoretical models can also simulate the steric interactions between the substrate and catalyst ligands, helping to rationalize observed regioselectivity or catalyst performance. researchgate.net These computational studies can guide the design of new experiments and the development of more efficient catalytic systems for reactions involving 1-Bromo-4-methoxybut-2-yne. nih.gov

The table below presents hypothetical DFT-calculated activation free energies (ΔG‡) for key steps in a palladium-catalyzed reaction, illustrating how DFT can be used to compare different mechanistic pathways.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0)L₂ + Br-R → [Pd(II)(Br)(R)L₂] | 15.2 |

| Transmetalation | [Pd(II)(Br)(R)L₂] + R'-M → [Pd(II)(R)(R')L₂] + M-Br | 12.5 |

| Reductive Elimination | [Pd(II)(R)(R')L₂] → R-R' + Pd(0)L₂ | 21.8 |

| β-Hydride Elimination (Side Reaction) | [Pd(II)(H)(R)L₂] → Alkene + H-Pd(II)-X | 28.5 |

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity of 1-Bromo-4-methoxybut-2-yne

A Frontier Molecular Orbital (HOMO/LUMO) analysis is a computational method used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of these orbitals can provide insights into the electrophilic and nucleophilic nature of a compound.

For a molecule like 1-bromo-4-methoxybut-2-yne, a theoretical HOMO/LUMO analysis would involve computational calculations to determine the energy levels of these frontier orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the absence of specific studies on 1-bromo-4-methoxybut-2-yne, one can infer general characteristics from related haloalkynes. The presence of the electron-withdrawing bromine atom and the alkyne's pi-electron system would significantly influence the distribution and energy of the HOMO and LUMO. The methoxy group, being an electron-donating group, would also play a role in modulating the electron density and reactivity. However, without specific computational data, any discussion on the precise nature of the HOMO and LUMO for this compound remains speculative.

Table 1: Hypothetical Data Table for HOMO/LUMO Analysis of 1-Bromo-4-methoxybut-2-yne

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | Not Available | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Not Available | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | Not Available | Energy difference between HOMO and LUMO. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational results were found for 1-bromo-4-methoxybut-2-yne.

Simulation of Reaction Coordinates and Potential Energy Surfaces

The simulation of reaction coordinates and the mapping of potential energy surfaces are powerful computational tools for elucidating the detailed mechanism of a chemical reaction. This approach allows chemists to visualize the energy changes that occur as reactants are converted into products, including the identification of transition states and intermediates.

For a reaction involving 1-bromo-4-methoxybut-2-yne, such a simulation would typically start by defining the geometric structures of the reactants. Then, using quantum mechanical calculations, the energy of the system would be calculated at various points along the reaction coordinate, which represents the progress of the reaction. The resulting data is used to construct a potential energy surface, a multidimensional plot of the system's energy as a function of its geometry.

Key features of the potential energy surface include energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent the transition states. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.

While this methodology is widely applied in organic chemistry, no specific studies simulating the reaction coordinates or detailing the potential energy surfaces for reactions of 1-bromo-4-methoxybut-2-yne were identified.

Applications of 1 Bromo 4 Methoxybut 2 Yne As a Synthetic Building Block

Preparation of Nitrogen-Containing Scaffolds

General synthetic strategies exist for the creation of amino carbonyl compounds and alkaloids like piperidines and azepanes. These methods often involve the alkylation of nitrogen-containing nucleophiles. While propargyl bromides are known to be effective alkylating agents in organic synthesis, specific examples and protocols detailing the use of 1-bromo-4-methoxybut-2-yne for the synthesis of amino carbonyl compounds or its application in the formation of piperidine (B6355638) and azepane alkaloids are not described in the available literature.

The synthesis of α-amino carbonyl compounds is a significant area of organic chemistry. Methodologies often involve the reaction of an amine with an α-halo ketone or the amination of an enolate. While it is conceivable that 1-bromo-4-methoxybut-2-yne could be used to introduce a methoxybutynyl moiety that is later converted to a carbonyl group, specific studies demonstrating this transformation have not been found.

The construction of piperidine and azepane rings is a key step in the synthesis of many natural products and pharmaceuticals. Intramolecular cyclization of an amine onto an electrophilic carbon center is a common strategy. A plausible, yet undocumented, approach could involve the initial alkylation of a primary amine with 1-bromo-4-methoxybut-2-yne, followed by a cyclization step. However, research articles detailing such a synthetic route are not present in the surveyed literature.

Stereoselective and Regioselective Transformations Utilizing 1-Bromo-4-methoxybut-2-yne

The control of stereochemistry and regiochemistry is paramount in modern organic synthesis. The unique functionality of 1-bromo-4-methoxybut-2-yne, including a propargyl bromide, an internal alkyne, and a methoxy (B1213986) group, suggests potential for complex and controlled reactions.

Achieving high levels of diastereoselectivity and enantioselectivity often requires the use of chiral catalysts, auxiliaries, or substrates. While there is extensive literature on the asymmetric propargylation of aldehydes and imines, specific studies employing 1-bromo-4-methoxybut-2-yne to control stereocenters are absent from the available scientific record.

The presence of multiple reactive sites in 1-bromo-4-methoxybut-2-yne makes regiocontrol a critical consideration in its reactions. For instance, in reactions with nucleophiles, attack could potentially occur at the C1 (SN2) or C3 (SN2') position. Similarly, in cycloaddition reactions, the regiochemical outcome would be of significant interest. However, specific research detailing the regiochemical outcomes of reactions involving this compound is not available.

Derivatization and Functional Group Interconversions of 1-Bromo-4-methoxybut-2-yne

The functional groups present in 1-bromo-4-methoxybut-2-yne offer various possibilities for further chemical modification. The bromide can be displaced by a range of nucleophiles, the alkyne can undergo addition reactions or be used in coupling reactions, and the methoxy group could potentially be cleaved to reveal a hydroxyl group. Despite these possibilities, the scientific literature does not provide specific examples or data on the derivatization and functional group interconversions of 1-bromo-4-methoxybut-2-yne.

Modifications of the Methoxy Group

No research was found detailing the chemical modifications of the methoxy group in 1-Bromo-4-methoxybut-2-yne.

Transformations of the Alkyne Group

There is no available information on the specific chemical transformations involving the alkyne functional group of 1-Bromo-4-methoxybut-2-yne.

Interconversion of Halogen Functionality

No studies were identified that describe the interconversion of the bromo-substituent in 1-Bromo-4-methoxybut-2-yne to other halogen functionalities.

Applications in Deuteration Research

No literature was found that discusses the use of 1-Bromo-4-methoxybut-2-yne in the field of deuteration research.

Analytical and Characterization Techniques for Research on 1 Bromo 4 Methoxybut 2 Yne and Its Reaction Products

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical data regarding the carbon-hydrogen framework and the functional groups present in 1-Bromo-4-methoxybut-2-yne and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 1-Bromo-4-methoxybut-2-yne. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, chemists can map the connectivity of atoms within the molecule.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Bromo-4-methoxybut-2-yne, the spectrum is expected to show distinct signals for the methoxy (B1213986) (-OCH₃) protons and the two methylene (B1212753) (-CH₂-) groups. The methoxy protons typically appear as a sharp singlet, while the methylene protons adjacent to the bromine and the oxygen will appear as triplets due to coupling through the alkyne bond.

¹³C NMR spectroscopy identifies the number of chemically distinct carbon environments in the molecule. The spectrum for 1-Bromo-4-methoxybut-2-yne would display signals corresponding to the methoxy carbon, the two methylene carbons, and the two sp-hybridized alkyne carbons. The carbon atom bonded to the electronegative bromine atom is typically shifted to a characteristic region of the spectrum.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish definitive structural assignments. A COSY spectrum would confirm the coupling between the two methylene groups across the triple bond, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignment of the -CH₂Br and -CH₂O- groups.

Table 1: Typical NMR Spectroscopic Data for 1-Bromo-4-methoxybut-2-yne

| Nucleus | Assignment | Typical Chemical Shift (δ) ppm | Multiplicity |

| ¹H | -CH ₂Br | Not specified in literature | Triplet (t) |

| ¹H | -CH ₂OCH₃ | Not specified in literature | Triplet (t) |

| ¹H | -OCH ₃ | ~3.3 | Singlet (s) |

| ¹³C | -C H₂Br | ~30–40 | Not applicable |

| ¹³C | -C ≡C- | ~70–85 | Not applicable |

| ¹³C | -C≡C - | ~70–85 | Not applicable |

| ¹³C | -C H₂O- | Not specified in literature | Not applicable |

| ¹³C | -OC H₃ | Not specified in literature | Not applicable |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For 1-Bromo-4-methoxybut-2-yne, the IR spectrum provides clear evidence for its key structural features. The most significant absorption is the characteristic stretch of the internal carbon-carbon triple bond (C≡C), which is typically weak but sharp. Another key absorption is the C-O stretching vibration of the methoxy ether group. The presence of C-H bonds in the methylene and methyl groups is also confirmed by their characteristic stretching and bending vibrations. In studies of its reaction products, the disappearance of the C≡C stretch or the appearance of new functional group absorptions (e.g., a broad -OH stretch or a sharp C=O stretch) can be used to monitor the reaction's progress.

Table 2: Characteristic IR Absorption Frequencies for 1-Bromo-4-methoxybut-2-yne

| Bond Vibration | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | Alkyl (CH₂, CH₃) | 2850–3000 | Medium-Strong |

| C≡C stretch | Internal Alkyne | ~2100–2260 | Weak-Medium |

| C-O stretch | Ether (methoxy) | ~1250 | Strong |

| C-Br stretch | Bromoalkane | ~550–750 | Medium-Strong |

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of 1-Bromo-4-methoxybut-2-yne and for identifying unknown reaction products.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of a unique elemental formula. For 1-Bromo-4-methoxybut-2-yne (C₅H₇BrO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions. uni.lu This capability is crucial for confirming the identity of the target compound and for proposing correct molecular formulas for new products formed in its reactions. beilstein-journals.org

Table 3: Molecular Formula and Exact Mass Data for 1-Bromo-4-methoxybut-2-yne

| Property | Value |

| Molecular Formula | C₅H₇BrO |

| Nominal Mass | 162 g/mol |

| Monoisotopic Mass | 161.96803 Da |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that generate ions from analytes with minimal fragmentation. This is particularly useful for determining the molecular weight of the parent compound and its reaction products. beilstein-journals.orgnih.gov ESI is well-suited for polar and ionizable compounds, while APCI is effective for less polar, volatile molecules. In the analysis of 1-Bromo-4-methoxybut-2-yne, these methods would typically produce a protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. uni.lu This allows for the clear identification of the molecular ion, which is essential when analyzing complex reaction mixtures where the products may be unknown.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. GC-MS can be used to assess the purity of 1-Bromo-4-methoxybut-2-yne and to separate and identify the components of a reaction mixture. As components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each. The resulting fragmentation pattern is a molecular fingerprint that can be compared against spectral libraries (e.g., NIST) to identify known compounds or can be interpreted to deduce the structure of new products. nih.govnist.gov This technique is particularly valuable for identifying volatile side-products or degradation products in reactions involving 1-Bromo-4-methoxybut-2-yne.

X-ray Crystallography for Precise Structural Geometry

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. For 1-Bromo-4-methoxybut-2-yne and its derivatives, this method provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. While the parent compound is a liquid at room temperature, its crystalline derivatives or co-crystals can be subjected to X-ray diffraction analysis.

The structural data obtained is crucial for understanding the compound's reactivity. For instance, the precise measurement of the C-Br bond length (approximately 1.93 Å) and the C≡C triple bond length (approximately 1.20 Å) confirms the nature of these functionalities within the molecule. This information is invaluable for computational modeling and for rationalizing the outcomes of synthetic transformations.

Table 1: Representative Bond Lengths in Alkynyl Bromides

| Bond | Typical Length (Å) | Significance |

|---|---|---|

| C-Br | 1.93 | Influences the electrophilicity of the carbon atom and susceptibility to nucleophilic substitution. |

| C≡C | 1.20 | The short bond length is characteristic of a triple bond, a site of high electron density. |

| C-O | 1.43 | Standard single bond length, indicating the stability of the methoxy group. |

Chromatographic and Separative Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of 1-Bromo-4-methoxybut-2-yne, enabling both the monitoring of reaction progress and the isolation of the final product with high purity.

Gas Chromatography (GC)

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for assessing the purity of volatile compounds like 1-Bromo-4-methoxybut-2-yne. It is particularly useful for monitoring the progress of its synthesis. By taking small aliquots from the reaction mixture over time, GC analysis can track the consumption of starting materials and the formation of the desired product, as well as any side products. The retention time of the compound is a key identifier, while the peak area provides a quantitative measure of its relative concentration. This allows for the optimization of reaction conditions such as temperature and reaction time to maximize yield and purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of 1-Bromo-4-methoxybut-2-yne and its non-volatile reaction products. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. For instance, a method for a structurally related compound, 1-Bromo-2,4-dimethoxybenzene, utilizes a mobile phase of acetonitrile (B52724) and water with an acid modifier, which can be adapted for 1-Bromo-4-methoxybut-2-yne. sielc.com

HPLC methods offer high resolution and sensitivity, making them suitable for detecting trace impurities. mdpi.com Furthermore, HPLC is scalable and can be used for preparative separation to isolate pure compounds from complex mixtures. sielc.com The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column type to achieve efficient separation. mdpi.com

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reverse Phase | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Affects resolution and analysis time. |

| Detection | UV-Vis (e.g., 226 nm, 271 nm) | Detects chromophoric functional groups. |

Flash Column Chromatography

For the purification of 1-Bromo-4-methoxybut-2-yne on a preparative scale, flash column chromatography is the method of choice. This technique uses a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate the components of a mixture. A common mobile phase for this compound is a gradient of ethyl acetate (B1210297) in hexane. The less polar components of the reaction mixture travel through the column more quickly, while more polar impurities are retained longer on the silica gel. By collecting fractions as the solvent runs through the column and analyzing them (often by Thin-Layer Chromatography), the pure 1-Bromo-4-methoxybut-2-yne can be isolated from unreacted starting materials and byproducts.

Quality Control and Data Validation in Experimental Research

Rigorous quality control and data validation are paramount in any experimental research involving 1-Bromo-4-methoxybut-2-yne to ensure the reliability and reproducibility of results. Quality control begins with the synthesis itself, employing techniques like GC or TLC to monitor the reaction to completion.

Once the product is isolated, its identity and purity must be confirmed using a suite of analytical techniques. This typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure, alongside chromatographic methods (GC or HPLC) to quantify its purity. For instance, the presence of a C≡C stretch in the IR spectrum around 2100–2260 cm⁻¹ and characteristic signals in the ¹H and ¹³C NMR spectra would help confirm the product's identity.

Data validation involves ensuring that the analytical methods used are precise, accurate, and stable. mdpi.com This can be achieved by analyzing standard samples at various concentrations to establish linearity and by performing replicate analyses to assess reproducibility. mdpi.com The consistent application of these quality control and validation measures ensures that the 1-Bromo-4-methoxybut-2-yne used in subsequent reactions or studies is of a known and high purity, leading to trustworthy scientific outcomes.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1-Bromo-4-methoxybut-2-yne | C₅H₇BrO |

| 4-bromoaniline | C₆H₆BrN |

| 1-Bromo-2,4-dimethoxybenzene | C₈H₉BrO₂ |

| Acetonitrile | C₂H₃N |

| Water | H₂O |

| Ethyl acetate | C₄H₈O₂ |

| Hexane | C₆H₁₄ |

| 4-Methoxybut-2-yne | C₅H₈O |

| Propargyl alcohol | C₃H₄O |

| Dichloromethane (B109758) | CH₂Cl₂ |

Challenges and Future Research Directions in 1 Bromo 4 Methoxybut 2 Yne Chemistry

Overcoming Synthetic Scalability and Purification Challenges

The translation of laboratory-scale syntheses of 1-Bromo-4-methoxybut-2-yne and related propargyl halides to industrial production is often hampered by issues of stability, safety, and purification.

Synthetic Scalability: Conventional methods for synthesizing propargyl bromides, which would be adapted for 1-Bromo-4-methoxybut-2-yne, typically involve the reaction of the corresponding propargyl alcohol (4-methoxybut-2-yn-1-ol) with reagents like phosphorus tribromide (PBr₃), often in the presence of a base such as pyridine (B92270) to neutralize the HBr byproduct. google.comprepchem.com While effective at a small scale, scaling up these reactions presents challenges:

Thermal Instability: Propargyl halides can be thermally labile, posing a risk of decomposition or hazardous exothermic events during large-scale reactions and distillations.

Reagent Handling: The use of corrosive and moisture-sensitive reagents like PBr₃ requires specialized equipment and handling procedures, increasing operational complexity and cost at scale.

Purification Challenges: Isolating high-purity 1-Bromo-4-methoxybut-2-yne is critical for its use in subsequent sensitive reactions, such as metal-catalyzed cross-couplings.

Distillation: While fractional distillation is a common purification method for propargyl bromides, the thermal sensitivity of the compound requires careful control of temperature and pressure to avoid degradation. google.com

Chromatography: For laboratory-scale purification, column chromatography on silica (B1680970) gel is effective but is often impractical and costly for large quantities. researchgate.net The choice of eluents must be optimized to separate the product from unreacted starting materials and byproducts.

Future efforts in this area will likely focus on developing continuous flow processes, which can offer better temperature control and safety for handling unstable intermediates, and exploring alternative, milder brominating agents to improve selectivity and reduce waste.

Exploration of Unexplored Reaction Pathways and Catalytic Systems

While the primary utility of 1-Bromo-4-methoxybut-2-yne has been as an electrophile in substitution reactions, its full reactive potential is far from realized. Modern catalysis offers numerous avenues for exploring novel transformations.

Unexplored Reaction Pathways:

Radical Reactions: The propargylic position is susceptible to radical formation. Asymmetric cyanation of propargylic C-H bonds has been achieved via a photoredox-catalyzed radical relay, suggesting that 1-Bromo-4-methoxybut-2-yne could be a substrate for similar enantioselective radical functionalizations. rsc.org

Pericyclic Reactions: The alkyne moiety can participate in cycloaddition reactions. The development of new catalytic systems could enable novel [2+2+2] or [4+2] cycloadditions, leading to complex polycyclic structures.

Rearrangements: Under specific catalytic conditions, propargylic systems can undergo rearrangements to form valuable allene (B1206475) intermediates. For instance, the oxidative addition of propargyl chlorides to rhodium complexes can form η¹-allenylrhodium(III) species, which can then engage in further reactions. nih.gov

Advanced Catalytic Systems: The application of diverse catalysts could unlock unprecedented reactivity.

| Catalyst Type | Potential Application for 1-Bromo-4-methoxybut-2-yne | Reference |

|---|---|---|

| Transition Metals (Ru, Ni, Cu) | Catalytic propargylic substitution with a wider range of soft nucleophiles under milder conditions than traditional Sₙ2 reactions. | rsc.org |

| Gold (Au) Catalysis | Gold catalysts are known to activate alkynes towards nucleophilic attack. This could enable unique intramolecular cyclization or intermolecular addition reactions involving the methoxy-substituted alkyne. | acs.org |

| Photoredox Catalysis | Visible-light-mediated catalysis can generate radical intermediates from the alkyne or the propargylic bromide, enabling functionalizations that are not accessible through thermal pathways. | nih.govrsc.org |

| Enzymatic Catalysis | Biocatalysts, such as flavin-dependent halogenases, have been shown to halogenate terminal alkynes. Exploring enzymes for the reverse reaction or other transformations could offer highly selective and environmentally benign synthetic routes. | escholarship.org |

Future research will likely focus on combining different catalytic modes, such as dual photoredox/transition metal catalysis, to achieve transformations that are currently inaccessible.

Development of Sustainable and Green Chemistry Methodologies for 1-Bromo-4-methoxybut-2-yne Chemistry

Increasing emphasis on environmental responsibility in chemical synthesis necessitates the development of greener methods for the production and use of 1-Bromo-4-methoxybut-2-yne.

Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product. For example, catalytic C-H activation reactions to functionalize the alkyne would be more atom-economical than pre-functionalization strategies. rsc.org

Avoidance of Hazardous Reagents: Replacing toxic and hazardous reagents is a core principle of green chemistry. For instance, developing mercury-free methods for preparing allenyl boronic acids (reagents used in propargylation reactions) avoids significant environmental and safety risks. nih.gov Similarly, enzymatic halogenation can provide an alternative to traditional, often harsh, chemical halogenating agents. escholarship.org

Use of Recyclable Catalysts: The development of heterogeneous catalysts, such as recyclable gold nanoparticles for A³ coupling reactions (aldehyde-alkyne-amine), offers a path to reducing catalyst waste and cost. researchgate.net Such approaches could be adapted for reactions involving 1-Bromo-4-methoxybut-2-yne.

Benign Solvents: Minimizing the use of volatile and hazardous organic solvents by switching to water, supercritical fluids, or solvent-free conditions would significantly improve the environmental profile of syntheses involving this compound.

The future of 1-Bromo-4-methoxybut-2-yne chemistry will benefit from the integration of these green principles, from its initial synthesis to its final application as a building block.

Integration of Advanced Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity, thereby accelerating the discovery of new reactions and optimizing existing ones.

Predicting Reaction Mechanisms and Selectivity:

Transition State Analysis: DFT calculations can be used to model the transition states of potential reactions. For example, computations have been employed to understand the mechanism of TEMPO-catalyzed halogenation and the alkyne-to-vinylidene isomerization at rhodium centers. nih.govrsc.org Similar studies on 1-Bromo-4-methoxybut-2-yne could predict the feasibility of novel catalytic cycles and identify the factors controlling regioselectivity and stereoselectivity.

Stereochemical Outcomes: In reactions like alkyne haloboration, computational studies have elucidated the distinct mechanistic pathways leading to different stereoisomers (E vs. Z). nih.gov This predictive power can guide the experimental design to favor a desired product, saving time and resources.

Understanding Molecular Properties:

Reactivity Indices: DFT can calculate properties like frontier molecular orbital (HOMO/LUMO) energies, which help in predicting the electrophilic and nucleophilic sites of the molecule and its reactivity towards different reagents.

Spectroscopic Data: Computational methods can predict spectroscopic data (e.g., NMR, IR), which can aid in the characterization of new, transient, or difficult-to-isolate intermediates and products.

By integrating computational modeling with experimental work, researchers can move from a trial-and-error approach to a more rational, design-oriented strategy for exploring the chemistry of 1-Bromo-4-methoxybut-2-yne.

Design of Novel Scaffolds and Architectures Utilizing 1-Bromo-4-methoxybut-2-yne as a Building Block

The true value of a synthetic building block is demonstrated by its ability to facilitate the construction of complex and functionally important molecular architectures. 1-Bromo-4-methoxybut-2-yne is well-suited for the synthesis of diverse heterocyclic and polyfunctional molecules.

Synthesis of Heterocyclic Scaffolds: The bifunctional nature of the molecule allows for its use in cascade or multicomponent reactions to rapidly build molecular complexity.

Indole (B1671886) Derivatives: A significant application of 1-Bromo-4-methoxybut-2-yne is in the N-alkylation of indole scaffolds. For example, deprotonated indole-2-carbaldehyde undergoes nucleophilic substitution with 1-Bromo-4-methoxybut-2-yne to produce 1-(4-methoxybut-2-ynyl)indole-2-carbaldehyde, an intermediate that can be further elaborated. This provides a direct route to functionalized indoles, which are core structures in many pharmaceuticals.

Triazoles: Propargyl bromides are key precursors for the synthesis of propargyl azides, which can then be used to construct 1,2,3-triazole rings. This pathway could be used to synthesize 4-substituted-(methoxymethyl)-1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry. scispace.com

Fused Heterocycles: Palladium-catalyzed cascade reactions of functionalized internal alkynes have been used to create complex fused systems like pyrrolizines and indolizines. researcher.life The alkyne and bromide handles on 1-Bromo-4-methoxybut-2-yne could be strategically employed in similar tandem cyclization reactions.

Assembly of Complex Acyclic and Macrocyclic Structures: Beyond heterocycles, the compound can be used to link molecular fragments or to build complex carbon chains. Its use in Sonogashira-type coupling reactions, either at the bromide or by first converting the alkyne to a terminal one, allows for the construction of conjugated enyne systems and other elaborate architectures. organic-chemistry.org The defined length and rigidity of the butyne unit make it an attractive linker for designing molecular probes, functional materials, and macrocycles.

Future research will undoubtedly uncover new ways to leverage the unique reactivity of 1-Bromo-4-methoxybut-2-yne in the synthesis of next-generation pharmaceuticals, agrochemicals, and materials.

Q & A

Q. How can the synthesis of 1-Bromo-4-methoxybut-2-yne be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves selecting reaction conditions (temperature, solvent, catalyst) and purification techniques. For brominated methoxy compounds, nucleophilic substitution (e.g., bromide displacement on propargyl alcohols) or alkyne functionalization is common . Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or GC-MS to track intermediate formation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product .

- Yield Optimization : Trials with polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) enhance reactivity .

Q. What analytical techniques are most reliable for confirming the structure of 1-Bromo-4-methoxybut-2-yne?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles (e.g., Br–C bond ≈ 1.93 Å, C≡C bond ≈ 1.20 Å) .

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.3 ppm), while alkyne protons are absent (terminal alkynes show C≡C-H at δ ~2.5 ppm).

- ¹³C NMR : Alkyne carbons resonate at δ ~70–85 ppm, and Br-bearing carbon at δ ~30–40 ppm .

- IR Spectroscopy : C≡C stretch ~2100–2260 cm⁻¹; C-O (methoxy) ~1250 cm⁻¹ .

Advanced Research Questions

Q. How does the alkyne moiety in 1-Bromo-4-methoxybut-2-yne influence its reactivity in cross-coupling reactions?

Methodological Answer: The alkyne group enables Sonogashira coupling with aryl halides, forming conjugated systems. However, steric hindrance from the methoxy group and bromine’s electron-withdrawing effect may reduce reaction rates.

Q. How can contradictions in reported reaction yields or spectroscopic data be resolved?

Methodological Answer: Contradictions arise from impurities, solvent effects, or measurement calibration. Strategies include:

- Systematic Reproducibility Checks : Repeat experiments under identical conditions .

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to confirm molecular identity .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers or variables causing discrepancies .

Q. Example Workflow :

Re-synthesize the compound using peer-reviewed protocols.

Compare NMR data with NIST reference spectra .

Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. What computational methods predict the electronic properties of 1-Bromo-4-methoxybut-2-yne?

Methodological Answer:

Q. How does the methoxy group’s electronic effect modulate electrophilic substitution in related compounds?

Methodological Answer: The methoxy group is electron-donating (+M effect), directing electrophiles to para/ortho positions. However, bromine’s electron-withdrawing effect (-I) competes, creating regioselectivity challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.